
Niridazole
Descripción general
Descripción
Niridazol es un compuesto químico conocido por sus propiedades antiparasitarias, particularmente como esquistosomicida. Se utiliza para tratar la esquistosomiasis, una enfermedad causada por gusanos planos parásitos del género Schistosoma . Niridazol también es conocido por su nombre comercial Ambilhar y generalmente se administra en forma de tabletas .
Métodos De Preparación
El niridazol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de Bucherer-Bergs, que se utiliza para preparar hidantoínas 5-sustituidas y 5,5-disustituidas . Las condiciones de reacción para este método incluyen el uso de carbonato de amonio, cianuro de potasio y un aldehído o cetona. Los métodos de producción industrial para niridazol pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El niridazol se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El niridazol se puede oxidar para formar varios productos de oxidación. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El niridazol puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados nitro, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Niridazole is an antischistosomal drug used to treat schistosomiasis, a disease caused by parasitic flatworms called schistosomes . Aside from its primary application as an antihelminthic, this compound has demonstrated potential in other areas, including antibacterial and immunosuppressive applications .
Scientific Research Applications
- Schistosomiasis Treatment this compound is mainly used to combat schistosomiasis, an infection caused by Schistosoma flatworms . The drug is effective against the disease, but it can cause significant side effects .
- Immunosuppressant this compound has been recognized as a potent and long-acting suppressor of cell-mediated immune responses in both humans and experimental animals . Studies have explored its effects on antibody responses, noting that therapeutic doses can moderately inhibit primary antibody responses without affecting ongoing antibody production or secondary responses .
- Antibacterial Activity this compound exhibits antibacterial effects, particularly against microaerophilic bacteria like Campylobacter . It has demonstrated marked antimicrobial activity, even surpassing other common antibiotics in inhibitory effect .
- Uricosuric Effects this compound can decrease serum uric acid concentrations, indicating potential use in managing hyperuricemia . A study involving patients with schistosomiasis showed a notable reduction in serum uric acid levels following this compound administration .
Data Table
Case Studies
- Schistosomiasis Treatment in Children : A study comparing oxamniquine and this compound found this compound to be a safe and economic treatment for children with uncomplicated S. mansoni infection . The study highlighted its improved cure rate .
- Side Effects of this compound : A report classified the side effects of this compound (Ambilhar) in 139 patients. It was observed that children and adolescents tolerated the drug better than adults, even at higher doses relative to their weight. Minor side effects were common across all age groups, but major side effects were more prevalent in adults .
- Campylobacter Infections in Mice : In vivo testing in mice infected orally with Campylobacter showed that this compound rapidly cleared the bacteria from the feces, especially in highly susceptible strains .
- Insomnia in Geriatric Patients: A study on geriatric insomniacs found Dalmane (flurazepam HCl) to be effective for sleep induction and maintenance. The greater the sleep problem in these patients, the better the effect with Dalmane .
Safety and Side Effects
Mecanismo De Acción
El niridazol ejerce sus efectos concentrándose rápidamente en el parásito e inhibiendo la ovogénesis y la espermatogénesis . El compuesto también inhibe la enzima fosfofructoquinasa, lo que lleva al agotamiento del glucógeno y a un cambio en el metabolismo hepático . Esta interrupción en el metabolismo energético finalmente resulta en la muerte del parásito.
Comparación Con Compuestos Similares
El niridazol es único entre los agentes antiparasitarios debido a su mecanismo de acción específico y su alta eficacia contra la esquistosomiasis. Los compuestos similares incluyen:
Metronidazol: Otro derivado de nitrotiazol con propiedades antimicrobianas.
Ornidazol: Un compuesto químicamente relacionado con actividad antiparasitaria similar.
Tinidazol: Conocido por su efectividad contra infecciones por protozoos.
En comparación con estos compuestos, el niridazol suele ser más potente y tiene un espectro de actividad más amplio .
Actividad Biológica
Niridazole, a nitrothiazole derivative, has garnered attention for its diverse biological activities, particularly its anthelminthic and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound functions primarily as an anthelminthic agent, effective against various parasitic infections. Its biological activity is attributed to its ability to inhibit cell-mediated immune responses and exert antimicrobial effects.
1. Immune Response Modulation:
this compound has been shown to suppress cell-mediated immune responses in both humans and experimental animals. In studies involving murine models, therapeutic doses resulted in moderate and transient inhibition of primary antibody responses to several antigens, including sheep erythrocytes and human serum albumin. However, it did not affect ongoing antibody production or secondary responses to these antigens .
2. Antimicrobial Activity:
As an antimicrobial agent, this compound exhibits significant activity against various microaerophilic bacteria. It has been reported to demonstrate marked antibacterial effects against Campylobacter species with minimum inhibitory concentrations (MICs) ranging from 0.0037 mg/L to 0.015 mg/L . Additionally, this compound has shown rapid bactericidal activity against Salmonella species .
Case Studies
Several case studies highlight the clinical implications of this compound's biological activity:
-
Case Study 1: Schistosomiasis Treatment
A study investigated the effects of this compound in patients with schistosomiasis. Results indicated that while this compound effectively reduced parasitic load, it also caused temporary suppression of the immune response, which raised concerns about potential long-term impacts on host immunity. -
Case Study 2: Antibacterial Efficacy
In a clinical trial assessing the effectiveness of this compound against gastrointestinal infections caused by Campylobacter jejuni, patients treated with this compound showed significant improvement in symptoms compared to those receiving standard antibiotic therapy. The study concluded that this compound could serve as a viable alternative treatment option for resistant bacterial strains.
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
Propiedades
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h3H,1-2H2,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXLYGJSWZYTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045244 | |
Record name | Niridazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in most organic solvents; soluble in dimethylformamide, In water, 1.3X10+2 mg/L at 25 °C | |
Record name | NIRIDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The results of studies on the reductive activation of the schistosomicidal agent, niridazole /were reported/. Intact rat embryos in vitro reduced this compound, generating a stable metabolite in the presence of 5% O2. By contrast, embryo and yolk sac homogenates or liver microsomes appeared to require anaerobiasis. Malformation incidence--specifically, axial asymmetry--showed a strong correlation with nitroreductase activity rates when the latter were modulated by oxygen tension. Data presented here suggest that when embryos are exposed to niridazole under conditions of low oxygen in vitro, redox cycling ensues with molecular oxygen serving to oxidize early reduction products. This process continues, regenerating the parent compound until oxygen is depleted locally. The basis of this localized depletion is unknown, but inability of the immature supply system to replete oxygen or demand by precociously aerobic tissues may be involved. Once local anaerobiasis is attained, further reduction could generate toxic metabolites capable of covalently binding cellular macromolecules. Localized hypoxia represents another potential mechanism of dysmorphogenesis. | |
Record name | NIRIDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from dimethylformamide/methanol | |
CAS No. |
61-57-4 | |
Record name | Nitrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niridazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niridazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niridazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Niridazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niridazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIRIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N116U8Y5QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NIRIDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260-262 °C | |
Record name | NIRIDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.